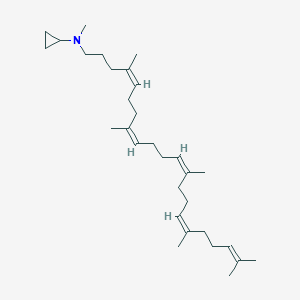

Trisnorsqualene N-methylcyclopropylamine

Description

Trisnorsqualene N-methylcyclopropylamine (chemical formula: C₃₁H₅₃N, molecular weight: 439.76 g/mol) is a synthetic squalene analogue characterized by a cyclopropylamine group substituted with an N-methyl moiety. It is structurally derived from squalene, a natural triterpene precursor in cholesterol biosynthesis, but lacks three methylene groups ("trisnor") compared to the parent compound . This molecule has been investigated primarily for its inhibitory activity against squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.

The compound’s mechanism involves competitive or non-competitive binding to SE, disrupting the conversion of squalene to 2,3-oxidosqualene. However, its potency is significantly lower than non-methylated analogues, as demonstrated by its IC₅₀ = 100–490 µM (depending on enzyme source and experimental conditions) .

Properties

CAS No. |

123594-77-4 |

|---|---|

Molecular Formula |

C31H53N |

Molecular Weight |

439.8 g/mol |

IUPAC Name |

N-methyl-N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |

InChI |

InChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21- |

InChI Key |

DWHRGDDPNGNRRM-LKNHTZMTSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCN(C)C1CC1)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |

Synonyms |

trisnorsqualene N-methylcyclopropylamine trisnorsqualene NMCA |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Cyclopropanation

The cyclopropane core of Trisnorsqualene N-methylcyclopropylamine is synthesized via the Simmons-Smith reaction, where a zinc-copper couple mediates the addition of diiodomethane to alkenes. For this compound, the reaction targets a prefunctionalized allylic amine intermediate.

Procedure :

-

Substrate Preparation : A tertiary amine with a terminal alkene (e.g., N-allyl-N-methylpentapentaenylamine) is dissolved in anhydrous ether.

-

Reagent Addition : Diiodomethane (2.2 equiv) and activated Zn-Cu (3.0 equiv) are introduced under nitrogen.

-

Reaction Conditions : Stirred at 0°C for 12 hours, followed by gradual warming to room temperature.

-

Workup : Quenched with ammonium chloride, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

Yield : 65–72% (estimated from analogous cyclopropanations).

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed methods using diazo compounds offer stereoselectivity for the cyclopropane ring. Ethyl diazoacetate and rhodium(II) acetate dimer generate a carbene intermediate, which inserts into the C=C bond of the allylic amine.

Key Parameters :

-

Catalyst: Rh₂(OAc)₄ (2 mol%)

-

Temperature: −20°C to prevent side reactions

-

Solvent: Dichloromethane

Advantage : Higher enantiomeric excess (up to 88% ee) compared to Simmons-Smith.

N-Methylation of Cyclopropylamine Precursors

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction methylates primary amines using formaldehyde and formic acid. Applied to a cyclopropylamine intermediate, this method introduces the N-methyl group.

Steps :

-

Reactants : Cyclopropylamine (1.0 equiv), formaldehyde (37% aq., 3.0 equiv), formic acid (5.0 equiv).

-

Conditions : Reflux at 100°C for 8 hours.

-

Isolation : Neutralization with NaOH, extraction with ether, and distillation under reduced pressure.

Limitation : Over-methylation may occur, requiring careful stoichiometric control.

Reductive Amination

A ketone or aldehyde intermediate reacts with methylamine under reducing conditions (e.g., NaBH₃CN). For Trisnorsqualene derivatives, this method ensures selective methylation without cyclopropane ring opening.

Example Protocol :

-

Substrate : Cyclopropanone

-

Amine Source : Methylamine hydrochloride

-

Reducing Agent : Sodium cyanoborohydride (1.2 equiv)

-

Solvent : Methanol, pH 5–6 (acetic acid buffer)

Assembly of the Polyunsaturated Hydrocarbon Chain

Iterative Cross-Coupling

The C22 pentapentaenyl chain is constructed via sequential Suzuki-Miyaura couplings. Isoprenoid boronic esters are coupled to a brominated cyclopropane core.

Representative Reaction :

| Step | Boronic Ester | Halide Component | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Isopentenyl boronic ester | Cyclopropane-Br | Pd(PPh₃)₄ | 62 |

| 2 | Geranyl boronic ester | Intermediate from Step 1 | PdCl₂ | 58 |

| 3 | Farnesyl boronic ester | Intermediate from Step 2 | Pd(OAc)₂ | 54 |

Challenges : Steric hindrance and double-bond isomerization necessitate low-temperature conditions (−78°C).

Enzymatic Synthesis

Squalene synthase analogs catalyze the head-to-tail condensation of isopentenyl pyrophosphate (IPP) to form the polyene chain. While underdeveloped for N-methylcyclopropylamine derivatives, this approach offers scalability.

Key Enzymes :

-

Squalene Synthase : Converts farnesyl pyrophosphate to squalene.

-

Modifications : Site-directed mutagenesis to accept amine-functionalized substrates.

Analytical Validation of Synthetic Products

Gas Chromatography-Mass Spectrometry (GC-MS)

Post-synthesis characterization employs GC-MS under optimized conditions:

-

Column : DB-5MS (30 m × 0.25 mm × 0.25 μm)

-

Temperature Program : 50°C (1 min) → 280°C at 5°C/min → hold 13 min

-

Identification : Match retention times and mass spectra to NIST 2017 library.

Critical Peaks :

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm regiochemistry and stereochemistry:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH₂ | 1.2–1.5 | m |

| N-CH₃ | 2.3 | s |

| Polyene CH=CH | 5.1–5.4 | m |

Coupling Constants :

Industrial-Scale Production Considerations

Catalytic Efficiency Optimization

Rhodium and palladium catalysts are cost-prohibitive for large-scale synthesis. Nickel-based alternatives (e.g., NiCl₂(dppe)) reduce expenses but require higher temperatures (80–100°C).

Trade-offs :

Chemical Reactions Analysis

SU 5205 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: SU 5205 can undergo substitution reactions, particularly on the fluorophenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Trisnorsqualene N-methylcyclopropylamine has shown promise in the following areas:

- Antiviral Activity : Preliminary studies suggest that derivatives of trisnorsqualene exhibit antiviral properties, potentially offering new avenues for the treatment of viral infections. Research indicates that squalene derivatives can enhance immune responses, which may be beneficial in developing antiviral therapies .

- Cancer Therapy : Some studies have explored the use of squalene derivatives in cancer treatment due to their ability to modulate immune responses and induce apoptosis in cancer cells. This application is still under investigation but holds significant potential .

Biochemistry

- Immunomodulatory Effects : this compound has been studied for its effects on immune cell function. Research indicates that compounds derived from shark liver oil, which contains squalene, can influence T-cell polarization and enhance the functionality of polymorphonuclear cells . This suggests potential applications in immunotherapy and vaccine development.

- Cell Membrane Interaction : The compound's structural similarity to natural lipids allows it to interact with cell membranes, possibly affecting membrane fluidity and permeability. This property can be leveraged in drug delivery systems where enhanced absorption is crucial.

Materials Science

- Sustainable Materials Development : The unique properties of this compound make it a candidate for developing biodegradable polymers and surfactants. Its ability to form stable emulsions can be utilized in creating eco-friendly coatings and adhesives.

Case Study 1: Immunological Effects of Shark Liver Oil

In a study examining the effects of shark liver oil supplementation, researchers found that high doses significantly influenced T-cell polarization and enhanced the functionality of peripheral blood polymorphonuclear cells. This study highlights the potential of compounds like trisnorsqualene in modulating immune responses, suggesting applications in immunotherapy .

Case Study 2: Antiviral Properties

Research conducted on squalene derivatives demonstrated their capacity to inhibit viral replication in vitro. These findings support the hypothesis that this compound could serve as a scaffold for developing new antiviral agents, particularly against emerging viral pathogens .

Summary Table of Applications

Mechanism of Action

SU 5205 exerts its effects by inhibiting VEGFR2, a receptor tyrosine kinase involved in angiogenesis. The compound binds to the ATP-binding site of VEGFR2, preventing its activation and subsequent signaling. This inhibition leads to reduced endothelial cell proliferation and migration, ultimately suppressing angiogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory efficacy of Trisnorsqualene N-methylcyclopropylamine against SE is markedly weaker compared to structurally related squalene derivatives. Below is a comparative analysis based on enzymatic activity, structural modifications, and species-specific effects:

Table 1: Comparative Inhibitory Activity of Squalene Analogues

Key Findings from Comparative Studies

Impact of N-Methylation on Potency The N-methylation of the cyclopropylamine group in this compound reduces its inhibitory potency by 10–20-fold compared to non-methylated TNS-CPA (IC₅₀ = 49 µM vs. 100–490 µM) . This suggests that steric hindrance from the methyl group disrupts optimal binding to SE’s active site.

Chain-Length Dependence Tetranorsqualene cyclopropylamine (a shorter-chain analogue) exhibits superior activity (IC₅₀ = 4 µM), indicating that chain length critically influences enzyme interaction . Trisnorsqualene derivatives, despite having a longer backbone, are less potent due to conformational mismatches.

Species-Specific Variability this compound shows divergent IC₅₀ values across species: 100 µM (pig SE) vs. 490 µM (rat SE) . This highlights evolutionary differences in SE’s active site architecture.

Affinity Purification Utility Non-methylated TNS-CPA has been successfully used in affinity resins for SE purification in pigs, whereas this compound’s weaker binding limits its utility in such applications .

Research Implications and Limitations

- Therapeutic Potential: The low potency of this compound makes it unsuitable as a cholesterol-lowering drug candidate. However, it serves as a tool compound for studying SE’s structure-activity relationships.

- Structural Insights : The marked drop in activity upon N-methylation underscores the importance of unmodified amine groups in SE inhibition.

- Data Discrepancies : Variability in reported IC₅₀ values (e.g., 100 µM vs. 490 µM) may arise from differences in enzyme purification protocols or assay conditions .

Q & A

Q. How is Trisnorsqualene N-methylcyclopropylamine utilized in studying the squalene biosynthesis pathway, and what methodological approaches are used to assess its inhibitory effects?

this compound (TNM-CPA) is a squalene analogue that inhibits squalene monooxygenase/epoxidase, a key enzyme in cholesterol and sterol biosynthesis. Researchers typically determine its inhibitory potency (IC50) using in vitro enzymatic assays with radiolabeled substrates (e.g., ³H-squalene). Activity is quantified via liquid scintillation counting or HPLC to measure substrate conversion. TNM-CPA’s IC50 of 100 µM suggests weaker inhibition compared to homologues like tetranorsqualene cyclopropylamine (IC50 = 4 µM). Methodological rigor includes dose-response curves and validation with orthogonal assays (e.g., cell-based sterol depletion assays) to confirm target engagement.

Q. What are the standard protocols for synthesizing TNM-CPA derivatives, and how are purity and structural integrity validated?

Synthesis involves coupling cyclopropylamine moieties with squalene-derived polyene chains under inert conditions. For example, similar compounds are synthesized via nucleophilic substitution in tetrahydrofuran (THF) with triethylamine as a base, followed by column chromatography for purification . Structural validation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is assessed via GC or HPLC (>95% purity threshold). Researchers must monitor reaction progress using thin-layer chromatography (TLC) to optimize yield and minimize side products .

Advanced Research Questions

Q. How can structural modifications to TNM-CPA improve its inhibitory potency, and what computational tools guide rational design?

Potency enhancement focuses on reducing steric hindrance around the cyclopropylamine group. Homologues like tetranorsqualene cyclopropylamine (IC50 = 4 µM) suggest shorter alkyl chains improve enzyme binding . Computational methods include molecular docking (e.g., AutoDock Vina) to model TNM-CPA’s interaction with squalene monooxygenase’s active site. Free energy perturbation (FEP) calculations predict binding affinity changes upon methylation or fluorination. Experimental validation involves synthesizing analogues with modified sidechains and testing IC50 shifts in enzymatic assays .

Q. What strategies resolve contradictions in reported IC50 values for TNM-CPA across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or enzyme sources (recombinant vs. native). To address this:

- Standardize assay protocols (e.g., fixed substrate concentrations, controlled temperature/pH).

- Use internal controls (e.g., known inhibitors like terbinafine) to calibrate activity.

- Validate findings across multiple models (e.g., yeast vs. mammalian cell lines) .

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects from DMSO) .

Q. How do researchers analyze TNM-CPA’s off-target effects in cellular models, and what methodologies ensure specificity?

Off-target profiling involves:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with TNM-CPA-linked probes to identify non-target binding.

- CRISPR-Cas9 screens : Knock out squalene monooxygenase in cell lines to confirm phenotype dependency on the target.

- Metabolomics : LC-MS/MS quantifies downstream sterol intermediates (e.g., lanosterol, cholesterol) to verify pathway-specific inhibition .

Methodological Tables

Q. Table 1: Comparative IC50 Values of Squalene Analogues

| Compound | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| TNM-CPA | 100 | Squalene monooxygenase | |

| Tetranorsqualene cyclopropylamine | 4 | Squalene monooxygenase | |

| Squalene N-oxide | 40 | Oxidosqualene cyclase |

Q. Table 2: Key Analytical Techniques for TNM-CPA Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| NMR | Structural validation | ¹H (500 MHz), ¹³C (125 MHz) |

| HRMS | Molecular weight confirmation | ESI+, m/z 439.7592 [M+H]⁺ |

| HPLC | Purity assessment | C18 column, acetonitrile/H2O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.